molecular formula C13H11BrN4O B6071599 N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide

N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide

Cat. No.: B6071599
M. Wt: 319.16 g/mol
InChI Key: CCFPAMLOTMQGGA-IUXPMGMMSA-N
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Description

N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and pyridine-2-carboximidamide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Mechanism of Action

The mechanism of action of N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide involves its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with DNA or proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

  • N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylene]acetohydrazide
  • N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylene]benzohydrazide

Comparison: N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide is unique due to the presence of the pyridine-2-carboximidamide moiety, which can enhance its ability to form stable coordination complexes with metal ions. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research.

Properties

IUPAC Name

N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O/c14-10-4-5-12(19)9(7-10)8-17-18-13(15)11-3-1-2-6-16-11/h1-8,19H,(H2,15,18)/b17-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFPAMLOTMQGGA-IUXPMGMMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NN=CC2=C(C=CC(=C2)Br)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N\N=C/C2=C(C=CC(=C2)Br)O)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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